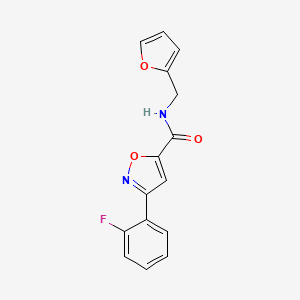![molecular formula C19H12F6N4S2 B4750269 2-[3-(5-ethyl-2-thienyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4750269.png)
2-[3-(5-ethyl-2-thienyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine
説明
2-[3-(5-ethyl-2-thienyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C19H12F6N4S2 and its molecular weight is 474.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 474.04075772 g/mol and the complexity rating of the compound is 621. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic routes and reaction conditions: The synthesis of 2-[3-(5-ethyl-2-thienyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine generally involves multi-step processes combining various organic reactions.
Formation of Pyrazole Core
Starting Materials: : Typically begins with substituted hydrazines and α, β-unsaturated carbonyl compounds.
Conditions: : Conducted under acidic or basic conditions to cyclize the hydrazone intermediate into the pyrazole ring.
Thiophene Functionalization
Reagents: : Functionalization of thiophene rings through halogenation or metalation followed by cross-coupling reactions.
Conditions: : Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings.
Pyrimidine Ring Formation
Starting Materials: : Involves the condensation of β-diketones with amidines under acidic or basic conditions.
Conditions: : Requires reflux in organic solvents like ethanol or acetic acid.
Industrial production methods: In an industrial context, the synthesis might leverage continuous flow reactors to enhance reaction control and yield. Optimized catalysts and solvents would be chosen to ensure scalability and efficiency.
Types of reactions it undergoes:
Oxidation
Typically oxidizes under mild to moderate conditions, potentially forming sulfoxides or sulfones on the thiophene rings.
Reduction
Can be reduced under hydrogenation conditions, with the pyrazole and pyrimidine rings remaining relatively stable.
Substitution
Electrophilic aromatic substitution can occur on the thiophene rings.
Nucleophilic substitutions can happen on the pyrimidine ring, especially in the presence of electron-withdrawing groups.
Common reagents and conditions used in these reactions:
Oxidation: : Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or H₂O₂ (hydrogen peroxide).
Reduction: : Catalysts like Pd/C (Palladium on Carbon) under hydrogen gas or hydrides such as NaBH₄ (sodium borohydride).
Substitution: : Use of halogenating agents for electrophilic substitutions and strong nucleophiles like amines for nucleophilic substitutions.
Major products formed from these reactions:
Oxidation products: : Sulfoxides and sulfones.
Reduction products: : Reduced thiophene derivatives.
Substitution products: : Halogenated thiophenes and amino-substituted pyrimidines.
Scientific Research Applications: In chemistry, this compound might serve as a versatile building block for constructing more complex heterocyclic structures or functional materials. In biology and medicine, it could act as a scaffold for developing new therapeutic agents, given the biological activities associated with pyrazole and pyrimidine derivatives. The trifluoromethyl groups could enhance the metabolic stability and bioavailability of such therapeutic candidates. In industry, it might find applications in materials science, particularly in the development of advanced organic electronic materials.
Mechanism of Action: The effects of This compound are typically linked to its interaction with specific molecular targets. The pyrimidine and pyrazole rings can engage in hydrogen bonding and π-stacking interactions with proteins or nucleic acids, potentially inhibiting enzymes or modulating receptor activities. The exact mechanism would depend on the specific biological context and target.
Comparison with Similar Compounds: Similar compounds include those with pyrazole, thiophene, and pyrimidine functionalities but with different substituents or arrangement. Examples might be 2-(5-ethyl-1H-pyrazol-1-yl)-4-(thiophen-2-yl)pyrimidine or 2-[3-(5-methyl-2-thienyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(thiophen-2-yl)pyrimidine . The uniqueness of This compound lies in the specific combination of substituents which confer distinctive electronic, steric, and lipophilic properties, affecting its reactivity and interactions differently.
Hope this covers everything you wanted to know!
特性
IUPAC Name |
2-[3-(5-ethylthiophen-2-yl)-5-(trifluoromethyl)pyrazol-1-yl]-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F6N4S2/c1-2-10-5-6-14(31-10)12-9-16(19(23,24)25)29(28-12)17-26-11(13-4-3-7-30-13)8-15(27-17)18(20,21)22/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMCJFXARFTBOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NN(C(=C2)C(F)(F)F)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F6N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-isopropyl-2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B4750186.png)

![[2-(Phenylcarbamoyl)phenyl] 4-chlorobenzenesulfonate](/img/structure/B4750195.png)
![4-[4-(allyloxy)benzylidene]-2-(2-chloro-5-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4750201.png)
![3-[(5-chloro-2-ethoxyphenyl)methylsulfanyl]-5-(2-ethoxyphenyl)-1H-1,2,4-triazole](/img/structure/B4750226.png)
![2-[(2-{[4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZAMIDE](/img/structure/B4750234.png)


![2-{5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide](/img/structure/B4750256.png)
![N-[3-cyano-4-(3,4-dichlorophenyl)-2-thienyl]nicotinamide](/img/structure/B4750258.png)
![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4750280.png)
![N-[4-(difluoromethoxy)phenyl]-1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4750287.png)
![(5E)-1-(4-methoxyphenyl)-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4750288.png)
![2-(2-methoxyphenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4750304.png)
